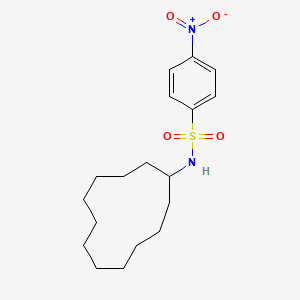

N-cyclododecyl-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclododecyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c21-20(22)17-12-14-18(15-13-17)25(23,24)19-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16,19H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGBDBIJMXJWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nitration reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure selective nitration and subsequent functionalization.

Industrial Production Methods

Industrial production of N-cyclododecyl-4-nitrobenzenesulfonamide may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is N-cyclododecyl-4-aminobenzenesulfonamide.

Substitution: Various substituted derivatives of N-cyclododecyl-4-nitrobenzenesulfonamide can be formed depending on the reagents used.

Scientific Research Applications

N-cyclododecyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclododecyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, forming molecular complexes with diazacrown ethers . This interaction is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The para substituent on the benzene ring significantly impacts electronic properties and biological activity. Key comparisons include:

| Compound Name | Para Substituent | Electronic Effect | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|---|

| N-Cyclododecyl-4-nitrobenzenesulfonamide | -NO₂ | Strong electron-withdrawing | ~397.5 (estimated) | Low polarity; soluble in non-polar solvents |

| N-Cyclohexyl-4-methylbenzenesulfonamide | -CH₃ | Electron-donating | ~295.4 | Moderate solubility in polar aprotic solvents |

| N-Butyl-4-hydroxy-N-phenylbenzenesulfonamide | -OH | Electron-withdrawing (acidic) | ~319.4 | High polarity; soluble in aqueous/organic mixtures |

- Nitro Group (-NO₂): Enhances stability toward electrophilic substitution but reduces solubility in polar solvents due to decreased hydrogen bonding capacity. This contrasts with methyl (-CH₃) and hydroxyl (-OH) groups, which improve solubility in specific contexts .

Cycloalkyl Group Influence

The nitrogen-bound cycloalkyl group affects steric bulk and lipophilicity:

| Compound Name | Cycloalkyl Group | Ring Size | LogP (Estimated) | Applications |

|---|---|---|---|---|

| N-Cyclododecyl-4-nitrobenzenesulfonamide | Cyclododecyl | 12 | ~5.2 | Material science intermediates |

| N-Cyclohexyl-4-methylbenzenesulfonamide | Cyclohexyl | 6 | ~3.8 | Pharmaceuticals, agrochemicals |

| N-Cyclopropyl analogs (e.g., n-cyclopropyl-1,3,5-triazine-2,4,6-triamine) | Cyclopropyl | 3 | ~2.1 | Bioactive molecule synthesis |

- Its high lipophilicity (LogP ~5.2) suggests utility in non-aqueous systems or as a phase-transfer catalyst .

Research Findings and Structural Validation

- For example, N-Cyclohexyl-4-methylbenzenesulfonamide’s crystal structure reveals planar benzene rings and tetrahedral sulfonamide geometry, validated via R-factor metrics .

- Biological Activity : N-Butyl-4-hydroxy-N-phenylbenzenesulfonamide () exhibits moderate antimicrobial activity, whereas nitro-substituted analogs like the target compound are less explored for bioactivity, likely due to nitro group toxicity .

Q & A

Q. What are the recommended methods for synthesizing N-cyclododecyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclododecylamine under controlled conditions. Key steps include:

- Coupling Reaction: Use polar aprotic solvents (e.g., DCM or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature Control: Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields pure product.

Q. Table 1: Optimization of Reaction Conditions

| Variable | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | 78–85 | |

| Base | Triethylamine | 82 | |

| Temperature | 0–5°C | 75 |

Q. How can researchers characterize the functional groups in N-cyclododecyl-4-nitrobenzenesulfonamide using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong asymmetric SO₂ stretching (~1350 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520/1340 cm⁻¹) confirm functional groups .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching sulfur (³²S/³⁴S) .

Q. What are the common chemical reactions involving the nitro and sulfonamide groups in this compound?

Methodological Answer:

- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts NO₂ to NH₂, yielding N-cyclododecyl-4-aminobenzenesulfonamide. Monitor reaction progress via TLC .

- Sulfonamide Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives. Optimize stoichiometry to avoid over-alkylation .

- Hydrolysis: Acidic conditions (HCl, reflux) cleave the sulfonamide bond, producing 4-nitrobenzenesulfonic acid and cyclododecylamine .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of N-cyclododecyl-4-nitrobenzenesulfonamide, and what challenges arise?

Methodological Answer:

- Crystallization: Use slow evaporation from ethanol/dichloromethane (1:1) to grow high-quality crystals. Cyclododecyl flexibility may complicate lattice packing .

- Data Collection: Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement: Employ SHELXL for refinement, applying restraints to the cyclododecyl ring’s conformational disorder. Validate using R1/wR2 (<5%/15%) and check for missed symmetry (PLATON) .

Q. Table 2: Crystallographic Data for Analogous Sulfonamides

| Parameter | N-Benzyl-4-nitrobenzenesulfonamide | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.057 | |

| Torsion Angle (C-S) | 72.3° |

Q. What computational methods are suitable for modeling the electronic properties of N-cyclododecyl-4-nitrobenzenesulfonamide?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps. The nitro group’s electron-withdrawing effect reduces sulfonamide basicity .

- Molecular Dynamics (MD): Simulate cyclododecyl conformational changes in explicit solvent (e.g., chloroform) using AMBER force fields. Analyze RMSD to assess stability .

- Docking Studies: Dock into enzyme active sites (e.g., carbonic anhydrase) to predict binding modes. Compare with experimental IC₅₀ values for validation .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like N-cyclododecyl-4-nitrobenzenesulfonamide?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ assays in triplicate (e.g., carbonic anhydrase inhibition) to identify outliers. Use non-linear regression (GraphPad Prism) .

- Structural Analog Comparison: Compare activity with N-alkyl-4-nitrobenzenesulfonamides (Table 3). Cyclododecyl’s hydrophobicity may enhance membrane permeability but reduce solubility .

- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.